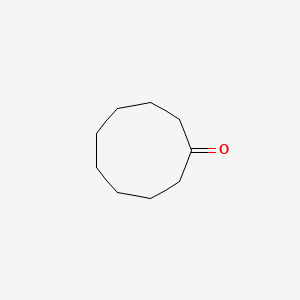

Cyclononanone

Description

The exact mass of the compound Cyclononanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclononanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclononanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclononanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUZLFKYYIVGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187145 | |

| Record name | Cyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-30-9 | |

| Record name | Cyclononanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3350-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclononanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003350309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclononanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclononanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLONONANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76CA7XQ2LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Cyclononanone

Introduction

Cyclononanone (CAS No: 3350-30-9) is a cyclic ketone with a nine-membered carbon ring.[1][2][3] Its unique structural characteristics impart specific physical and chemical properties that are of interest in various fields, including organic synthesis, fragrance development, and materials science. This document provides a comprehensive overview of the core physical properties of cyclononanone, detailed experimental methodologies for their determination, and a generalized workflow for its characterization.

Core Physical and Chemical Properties

The fundamental identifiers and properties of cyclononanone are summarized below. These values are critical for its handling, application, and further development in research and industrial settings.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₉H₁₆O | [1][3][4][5] | |

| Molecular Weight | 140.22 g/mol | [1][4][5] | |

| Appearance | Liquid | At room temperature. | |

| Melting Point | 24-26 °C | (lit.) | [2] |

| Boiling Point | 95-97 °C | at 18 mmHg (lit.) | [2] |

| Density | 0.959 g/mL | at 25 °C (lit.) | [2][6] |

| Refractive Index | 1.477 | at 20 °C (lit.) | [2] |

| Flash Point | 150 °F (65.56 °C) | [2][6] | |

| Water Solubility | 503.8 mg/L | at 25 °C (estimated) | [6] |

| CAS Number | 3350-30-9 | [1][2][3] | |

| InChIKey | BAUZLFKYYIVGPM-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

The determination of the physical properties of a compound like cyclononanone requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Purification of Cyclononanone

High purity is essential for accurate physical property measurement. A common method involves derivatization and regeneration.[2][7]

-

Protocol: Purification via Semicarbazone Derivative

-

Semicarbazone Formation: React crude cyclononanone with semicarbazide (B1199961) hydrochloride and a base (e.g., sodium acetate) in an aqueous ethanol (B145695) solution. The resulting semicarbazone derivative precipitates out of the solution.

-

Crystallization: Recrystallize the crude semicarbazone from a suitable solvent, such as 90% methanol, to achieve high purity.[2][7] The melting point of the semicarbazone is reported as 179.5-180.5 °C.[2][7]

-

Regeneration of Ketone: Regenerate the pure cyclononanone from its semicarbazone by steam distillation. This is achieved by heating a mixture of the purified semicarbazone with a mild acid, such as phthalic anhydride, in water.[2][7]

-

Extraction: Collect the distillate, which contains the purified cyclononanone. Extract the ketone from the aqueous distillate using a suitable organic solvent like diethyl ether.

-

Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified cyclononanone.[2][7]

-

Final Purification: For exacting standards, the ketone can be further purified by repeated sublimation under reduced pressure (0.05-0.1 mm).[2][7]

-

Determination of Melting and Boiling Points

-

Melting Point Protocol (Capillary Method):

-

A small, dried sample of solid cyclononanone is packed into a capillary tube.

-

The tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For cyclononanone, this is expected to be in the 24-26 °C range.[2]

-

-

Boiling Point Protocol (Distillation under Reduced Pressure):

-

Due to its relatively high boiling point at atmospheric pressure, the boiling point of cyclononanone is typically measured under reduced pressure to prevent decomposition.

-

The purified liquid is placed in a distillation flask connected to a vacuum source and a manometer.

-

The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., when the liquid actively boils and condenses) is recorded along with the corresponding pressure. The reported value is 95-97 °C at 18 mmHg.[2]

-

Spectroscopic Analysis for Structural Verification

Spectroscopic methods are indispensable for confirming the molecular structure of cyclononanone.

-

Infrared (IR) Spectroscopy:

-

Methodology: A sample is exposed to infrared radiation. The carbonyl group (C=O) of the ketone will absorb strongly at a characteristic frequency.

-

Expected Result: For cyclononanone, a strong absorption peak is expected in the carbonyl region of the IR spectrum, typically around 1700-1725 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: ¹H and ¹³C NMR spectra are obtained by placing the sample in a strong magnetic field and irradiating it with radio waves. The resulting spectra provide detailed information about the hydrogen and carbon environments in the molecule.

-

Expected Result: The ¹H NMR spectrum will show signals corresponding to the protons on the carbon atoms of the ring. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (downfield, ~200-220 ppm) and other signals for the aliphatic carbons in the ring.

-

-

Mass Spectrometry (MS):

-

Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8]

-

Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of cyclononanone (m/z ≈ 140).[3] The fragmentation pattern provides additional structural information.

-

Logical & Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chemical compound such as cyclononanone. This logical progression ensures that the material is pure before its physical and structural properties are determined.

References

- 1. Cyclononanone | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLONONANONE CAS#: 3350-30-9 [amp.chemicalbook.com]

- 3. Cyclononanone [webbook.nist.gov]

- 4. Compound: CYCLONONANONE (CHEMBL276087) - ChEMBL [ebi.ac.uk]

- 5. scbt.com [scbt.com]

- 6. cyclononanone, 3350-30-9 [thegoodscentscompany.com]

- 7. CYCLONONANONE | 3350-30-9 [chemicalbook.com]

- 8. PubChemLite - Cyclononanone (C9H16O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Cyclononanone for Researchers and Drug Development Professionals

Introduction

Cyclononanone is a nine-membered cyclic ketone that is gaining interest in the fields of medicinal chemistry and drug development. Its unique conformational flexibility and chemical reactivity make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of cyclononanone, detailed experimental protocols for its purification and derivatization, and a summary of its biological activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Molecular and Physical Properties

Cyclononanone is a lipid-soluble and reactive compound.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.23 g/mol | [1][2] |

| CAS Number | 3350-30-9 | --- |

| Appearance | Not Specified | --- |

| Boiling Point | 95-97 °C at 18 mmHg | [3] |

| Melting Point | 24-26 °C | [3] |

| Density | 0.959 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.477 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. The following sections provide established protocols for the purification of cyclononanone and a synthetic route to one of its derivatives, which is of interest in medicinal chemistry.

Purification of Cyclononanone via Semicarbazone Formation

A classic and effective method for purifying cyclononanone involves the formation of its semicarbazone derivative, followed by regeneration of the pure ketone.[3]

Materials:

-

Crude Cyclononanone

-

Semicarbazide (B1199961) hydrochloride

-

Sodium acetate (B1210297) (or other suitable base)

-

Methanol (B129727) (90%)

-

Phthalic anhydride (B1165640)

-

Water

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Semicarbazone Formation: React the crude cyclononanone with semicarbazide hydrochloride and a base (e.g., sodium acetate) in an appropriate solvent to form the cyclononanone semicarbazone.

-

Crystallization: Recrystallize the resulting semicarbazone from 90% methanol to achieve a high degree of purity. The melting point of the purified semicarbazone is 179.5-180.5 °C.[3]

-

Regeneration of Cyclononanone:

-

Extraction and Drying:

-

Isolation:

Synthesis of N-Benzylcyclononanamine via Reductive Amination

The synthesis of cyclononanamine (B15224075) derivatives is a key step in developing new chemical entities for drug discovery. The following protocol details the synthesis of N-benzylcyclononanamine from cyclononanone.[4]

Materials:

-

Cyclononanone (1.0 eq)

-

Benzylamine (B48309) (1.1 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of cyclononanone (1.0 mmol) in 1,2-dichloroethane (5 mL) under an inert atmosphere, add benzylamine (1.1 mmol).[4]

-

Stir the mixture at room temperature for 30 minutes.[4]

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.[4]

-

Stir the reaction mixture at room temperature for 24 hours.[4]

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the final product.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above, providing a clear visual representation of the key steps.

References

1H and 13C NMR spectral data of Cyclononanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclononanone

Introduction

Cyclononanone is a cyclic ketone with the molecular formula C₉H₁₆O. As a medium-sized ring compound, its conformational flexibility influences its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules like cyclononanone. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of cyclononanone, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

¹H and ¹³C NMR Spectral Data

Due to the unavailability of experimentally verified and published ¹H and ¹³C NMR spectral data for cyclononanone in readily accessible databases, the following tables present estimated chemical shifts. These estimations are based on the analysis of closely related structures, such as cyclohexanone (B45756) and cyclopentanone, and established NMR chemical shift correlation tables.

The protons in cyclononanone are chemically non-equivalent due to the large, flexible ring. The protons on the carbons alpha to the carbonyl group (C2 and C9) are expected to be the most deshielded. The protons on the beta (C3 and C8), gamma (C4 and C7), and delta (C5 and C6) carbons will have chemical shifts further upfield.

Table 1: Estimated ¹H NMR Spectral Data for Cyclononanone

| Protons | Estimated Chemical Shift (ppm) | Estimated Multiplicity |

| H-2, H-9 (α-CH₂) | 2.2 - 2.4 | Triplet |

| H-3, H-8 (β-CH₂) | 1.6 - 1.8 | Multiplet |

| H-4, H-7 (γ-CH₂) | 1.4 - 1.6 | Multiplet |

| H-5, H-6 (δ-CH₂) | 1.3 - 1.5 | Multiplet |

Disclaimer: The chemical shifts and multiplicities are estimations and should be confirmed with experimental data.

The carbon spectrum of cyclononanone is expected to show distinct signals for the carbonyl carbon and the methylene (B1212753) carbons of the ring. The carbonyl carbon will have the largest chemical shift. The chemical shifts of the methylene carbons will vary based on their proximity to the carbonyl group.

Table 2: Estimated ¹³C NMR Spectral Data for Cyclononanone

| Carbon | Estimated Chemical Shift (ppm) |

| C=O (C1) | 210 - 220 |

| α-CH₂ (C2, C9) | 40 - 45 |

| β-CH₂ (C3, C8) | 25 - 30 |

| γ-CH₂ (C4, C7) | 23 - 27 |

| δ-CH₂ (C5, C6) | 20 - 25 |

Disclaimer: The chemical shifts are estimations and should be confirmed with experimental data.

Experimental Protocols

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of cyclononanone.

1. Sample Preparation

-

Sample Purity: Ensure the cyclononanone sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like cyclononanone.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of cyclononanone in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg of cyclononanone in 0.6-0.7 mL of CDCl₃.

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, add a very small amount (typically 1-2 µL of a dilute solution).

-

Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Sample Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of cyclononanone, from sample preparation to final structural elucidation.

Caption: Workflow for NMR analysis of Cyclononanone.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclononanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in the infrared (IR) spectroscopy of cyclononanone. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows.

Introduction to the Infrared Spectroscopy of Cyclic Ketones

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The absorption of infrared radiation by a molecule excites its vibrational modes, and the resulting spectrum provides a unique "fingerprint" of the compound. In the context of cyclic ketones such as cyclononanone, IR spectroscopy is particularly useful for characterizing the carbonyl (C=O) group, whose vibrational frequency is sensitive to the local molecular environment, including ring strain.

The position of the C=O stretching vibration in the IR spectrum of a cyclic ketone is a key diagnostic feature. Generally, the wavenumber of the C=O absorption is influenced by several factors:

-

Ring Strain: In smaller rings (e.g., cyclopropanone, cyclobutanone), increased angle strain forces more s-character into the C-C bonds of the ring, leading to more p-character in the exocyclic C=O bond. This strengthens the C=O bond, resulting in a higher stretching frequency (higher wavenumber). As the ring size increases, the ring becomes more flexible and less strained, approaching the C=O stretching frequency of an acyclic ketone.

-

Inductive and Resonance Effects: Substituents on the ring can influence the electronic environment of the carbonyl group, leading to shifts in its absorption frequency.

-

Hydrogen Bonding: Intermolecular hydrogen bonding, for instance with a protic solvent, can weaken the C=O bond and cause a shift to a lower wavenumber.

For medium to large ring ketones like cyclononanone (a nine-membered ring), the ring is sufficiently flexible to adopt conformations that minimize strain. Consequently, the C=O stretching frequency is expected to be similar to that of acyclic ketones.

Quantitative Infrared Spectral Data for Cyclononanone

The following table summarizes the characteristic infrared absorption bands for cyclononanone. The data is compiled from spectral databases and is representative of a neat (pure liquid) sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2925 | Strong | C-H Asymmetric Stretching (CH₂) |

| ~2855 | Strong | C-H Symmetric Stretching (CH₂) |

| ~1705 | Strong | C=O Stretching (Carbonyl) |

| ~1465 | Medium | CH₂ Scissoring (Bending) |

| ~1445 | Medium | CH₂ Scissoring (Bending) |

| ~1350 | Weak | CH₂ Wagging (Bending) |

| ~1280 | Weak | CH₂ Twisting (Bending) |

| ~1240 | Weak | C-C Stretching |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol: Acquiring the IR Spectrum of Cyclononanone using ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, convenient, and widely used technique for obtaining the IR spectrum of liquid and solid samples with minimal sample preparation.

Materials and Equipment

-

Cyclononanone (liquid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pasteur pipette or micropipette

-

Lint-free wipes (e.g., Kimwipes)

-

Suitable solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

Experimental Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the control software are turned on and have stabilized.

-

Verify that the ATR accessory is correctly installed in the sample compartment of the spectrometer.

-

-

ATR Crystal Cleaning:

-

Before acquiring a background or sample spectrum, it is crucial to ensure the ATR crystal surface is clean.

-

Moisten a lint-free wipe with a volatile solvent like isopropanol.

-

Gently wipe the surface of the ATR crystal to remove any residual contaminants.

-

Use a dry, lint-free wipe to ensure the crystal is completely dry.

-

-

Background Spectrum Acquisition:

-

With the clean and dry ATR crystal, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

The software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Using a clean Pasteur pipette or micropipette, place a small drop of cyclononanone onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software.

-

Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The software will display the resulting infrared spectrum of cyclononanone.

-

-

Data Processing and Analysis:

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

Identify and label the characteristic absorption peaks, paying close attention to the C=O stretching frequency.

-

-

Cleaning Up:

-

After the measurement is complete, carefully clean the cyclononanone from the ATR crystal using a lint-free wipe.

-

Perform a final cleaning with a solvent-moistened wipe, followed by a dry wipe, to ensure the crystal is ready for the next user.

-

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key logical relationships and workflows in the infrared spectroscopic analysis of cyclononanone.

Caption: Experimental workflow for ATR-FTIR analysis of cyclononanone.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclononanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of cyclononanone using electron ionization mass spectrometry (EI-MS). It details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Properties of Cyclononanone

Cyclononanone is a cyclic ketone with the following properties:

-

Structure: A nine-membered carbon ring containing a carbonyl group.

Electron Ionization Mass Spectrometry (EI-MS) Data

When analyzed by EI-MS, cyclononanone undergoes predictable fragmentation, yielding a distinct mass spectrum. The major ions observed are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrum database.[2]

Table 1: Key Mass Spectral Data for Cyclononanone (EI, 70 eV)

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Ion Identity/Origin |

| 140 | ~25% | [M]⁺• (Molecular Ion) |

| 112 | ~20% | [M - C₂H₄]⁺• or [M - CO]⁺• |

| 98 | ~45% | [M - C₃H₆]⁺• |

| 84 | ~30% | Complex Rearrangement |

| 69 | ~65% | Complex Rearrangement |

| 55 | 100% | [C₄H₇]⁺ or [C₃H₃O]⁺ (Base Peak) |

Interpretation of the Mass Spectrum and Fragmentation Pathways

The fragmentation of cyclic ketones is initiated by the removal of an electron, typically from the non-bonding lone pair of the carbonyl oxygen, to form the molecular ion (M⁺•).[3] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

-

Molecular Ion (m/z 140): The peak at m/z 140 corresponds to the intact cyclononanone molecule that has lost one electron. The presence of a reasonably intense molecular ion peak is common for cyclic compounds due to the stability of the ring structure.[4]

-

Alpha-Cleavage: The primary fragmentation pathway for ketones involves the cleavage of the carbon-carbon bond alpha to the carbonyl group. In a cyclic ketone, this initial cleavage opens the ring to form a distonic ion, which then undergoes further fragmentation.

-

Formation of the Base Peak (m/z 55): The most abundant ion, known as the base peak, is observed at m/z 55. The formation of this stable fragment is a characteristic feature for many saturated cyclic ketones.[5][6] It arises from a complex series of bond cleavages and rearrangements following the initial alpha-cleavage.

-

Other Major Fragments:

-

m/z 112: This ion likely results from the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a rearrangement process, or potentially the loss of carbon monoxide (CO, 28 Da).

-

m/z 98: This significant fragment corresponds to the loss of a propene molecule (C₃H₆, 42 Da) from the molecular ion.

-

m/z 84 and m/z 69: These ions are products of further, more complex fragmentation and rearrangement pathways of larger precursor ions.

-

The fragmentation process is visualized in the diagram below.

Caption: Proposed fragmentation pathway of Cyclononanone under EI-MS.

Experimental Protocol: GC-MS Analysis

A standard method for analyzing volatile compounds like cyclononanone is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] This technique separates the compound from a mixture before it enters the mass spectrometer for analysis.

A. Sample Preparation

-

Accurately weigh approximately 10 mg of the cyclononanone sample.

-

Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration within the instrument's linear range (typically 1-100 µg/mL).

B. Instrumentation and Conditions

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent 8890 GC with 5977B MSD or equivalent).

-

GC Conditions:

-

Injection Port: Split/Splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-450.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

-

C. Data Analysis

-

Integrate the chromatographic peak corresponding to cyclononanone.

-

Obtain the mass spectrum for the peak.

-

Compare the experimental mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of identity.[10]

-

Quantify the analyte using a calibration curve prepared from standards of known concentration.

The general workflow for this experimental protocol is illustrated below.

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of cyclononanone by electron ionization provides a reproducible and characteristic fragmentation pattern, with a base peak at m/z 55 and a discernible molecular ion at m/z 140. Understanding these key fragments and fragmentation pathways is essential for the unambiguous identification of the compound in complex matrices. The detailed GC-MS protocol provided herein offers a robust and reliable method for the separation and analysis of cyclononanone, applicable across various research and development settings.

References

- 1. Cyclononanone | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclononanone [webbook.nist.gov]

- 3. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. GCMS Section 6.11.2 [people.whitman.edu]

- 6. whitman.edu [whitman.edu]

- 7. dem.ri.gov [dem.ri.gov]

- 8. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 9. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

Conformational Analysis of Nine-Membered Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nine-membered rings represent a fascinating and challenging area of conformational analysis. Occupying the upper end of medium-sized rings (8-11 atoms), their inherent flexibility and the presence of significant transannular strain lead to a complex potential energy surface with multiple low-energy conformations.[1][2] Understanding the conformational preferences and the dynamics of interconversion between these forms is crucial in various fields, including natural product synthesis, medicinal chemistry, and materials science, as the three-dimensional structure of these rings dictates their biological activity and physical properties.

This technical guide provides an in-depth exploration of the conformational landscape of nine-membered carbocycles, with a particular focus on the parent cyclononane (B1620106). It summarizes key quantitative data from computational and experimental studies, offers detailed experimental protocols for the characterization of these systems, and utilizes visualizations to illustrate the complex relationships between different conformers.

The Conformational Landscape of Cyclononane

Computational studies, employing methods such as Density Functional Theory (DFT), ab initio calculations, and molecular mechanics (MM3), have been instrumental in elucidating the complex potential energy hypersurface of cyclononane.[3][4][5] These studies have identified several low-energy conformations, with the most significant contributors to the conformational equilibrium being the Twist Boat-Chair (TBC), Twist Chair-Boat (TCB), and Twist Chair-Chair (TCC) forms.[3][4]

The global minimum energy conformation is widely accepted to be a D₃ symmetric form, often referred to as the Twist Boat-Chair ([6]) conformation.[5] Other conformations, such as the[7] and[8] forms, also represent local energy minima but are generally higher in energy.[2]

Data Presentation: Conformational Energies of Cyclononane

The following table summarizes the relative energies of the most stable conformations of cyclononane as determined by various computational methods. These values are crucial for understanding the population of each conformer at equilibrium.

| Conformation | Symmetry | Computational Method | Relative Energy (kcal/mol) |

| Twist Boat-Chair (TBC) /[6] | D₃ | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) | 0.00 |

| Twist Chair-Boat (TCB) | C₂ | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) | 0.00 |

| Twist Chair-Chair (TCC) | C₂ | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) | 1.52 |

| Twist Chair-Twist Chair (TCTC) | C₁ | MM2 | 2.2 |

| [8] | C₂ | Force-Field | 1.2 |

| [7] | C₁ | Force-Field | 1.7 |

| [9] | C₁ | Force-Field | 3.2 |

Note: The Twist Boat-Chair (TBC) and Twist Chair-Boat (TCB) are degenerate in energy at this level of theory and represent the global minima.[3][4]

Experimental Protocols for Conformational Analysis

The conformational dynamics of nine-membered rings are typically studied using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Dynamic NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating the conformational equilibria and interconversion barriers in flexible molecules like nine-membered rings.[10] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of conformational exchange increases, allowing for the determination of thermodynamic and kinetic parameters.

Detailed Methodology for Variable Temperature ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve the nine-membered ring compound in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, methanol-d₄, or toluene-d₈). The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable time.

-

Use a high-quality NMR tube (e.g., Class A glass) to prevent breakage at low temperatures.[11][12]

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a variable temperature unit.

-

Calibrate the temperature of the probe using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol) before the experiment.

-

Set the initial temperature to a value where the conformational exchange is fast on the NMR timescale, resulting in averaged signals.

-

-

Data Acquisition:

-

Acquire a standard ¹³C NMR spectrum at the initial high temperature.

-

Gradually decrease the temperature in increments (e.g., 5-10 K).[12]

-

Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.

-

Monitor the spectrum for changes, such as broadening of signals and their eventual splitting into multiple peaks corresponding to individual conformers.

-

Record the coalescence temperature (Tc) for each exchanging site, which is the temperature at which the separate signals merge into a single broad peak.

-

Continue acquiring spectra at lower temperatures until the slow-exchange regime is reached, where sharp signals for each populated conformer are observed.

-

-

Data Analysis:

-

From the slow-exchange spectra, determine the chemical shifts and relative integrals of the signals for each conformer to calculate their populations at different temperatures.

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the chemical shift difference between the exchanging sites.

-

Perform a complete line-shape analysis of the spectra at various temperatures to obtain more accurate thermodynamic (ΔH‡ and ΔS‡) and kinetic parameters.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the conformation of a molecule in the solid state. While this represents a static picture and may not fully reflect the conformational dynamics in solution, it provides invaluable information about the preferred low-energy conformations and serves as a benchmark for computational models.

Detailed Methodology for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of the nine-membered ring compound suitable for X-ray diffraction (ideally 0.1-0.3 mm in each dimension).

-

Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The key is to allow for slow crystal growth to obtain well-ordered crystals.

-

Select a transparent, well-formed crystal with sharp edges and no visible defects under a microscope.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head. For air-sensitive or delicate crystals, use a cryo-protectant and collect data at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

-

Perform an initial scan to determine the unit cell parameters and the crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data, including integration of the reflection intensities and correction for absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Build the molecular model by fitting atoms into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and occupancy against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.

-

Validate the final crystal structure using crystallographic software to check for geometric reasonability and potential errors.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in the conformational analysis of nine-membered rings.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. researchgate.net [researchgate.net]

- 3. Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. Structure Solution | OlexSys [olexsys.org]

The Advent of the Nine-Membered Ring: A Technical Guide to the Discovery and History of Cyclononanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of medium-sized rings, encompassing eight to eleven-membered carbocycles, has historically presented a formidable challenge in organic chemistry. These structures are fraught with conformational complexities arising from transannular strain and unfavorable entropic factors during cyclization. Cyclononanone, a nine-membered cyclic ketone, stands as a representative example of this class of molecules. Its synthesis has been a subject of intense investigation, leading to the development of ingenious synthetic strategies that have significantly advanced the field of macrocyclic chemistry. This in-depth technical guide explores the seminal discoveries and historical evolution of cyclononanone synthesis, providing a comprehensive overview of the core methodologies, detailed experimental protocols, and comparative data for these landmark achievements.

Historical Overview: The Pioneers of Medium-Ring Synthesis

The early 20th century witnessed the dawn of macrocyclic chemistry, with the groundbreaking work of chemists like Ruzicka and Prelog laying the foundation for our understanding of these unique structures. Their investigations into the synthesis of muscone (B1676871) and civetone, naturally occurring macrocyclic ketones, spurred the development of novel cyclization techniques applicable to a range of ring sizes, including the nine-membered ring of cyclononanone.

The Ruzicka Large-Ring Synthesis

Leopold Ruzicka's pioneering work in the 1920s on the synthesis of macrocyclic ketones from dicarboxylic acids is a cornerstone of this field. His method, often referred to as the Ruzicka large-ring synthesis, involved the pyrolysis of thorium or cerium salts of long-chain dicarboxylic acids. This intramolecular ketonization at high temperatures, while groundbreaking, often resulted in low yields for medium-sized rings due to competing intermolecular reactions and decomposition.

The Thorpe-Ziegler Cyclization

In the early 1930s, Karl Ziegler significantly improved the synthesis of large-ring ketones through the development of the Thorpe-Ziegler cyclization. This method involves the intramolecular cyclization of dinitriles in the presence of a strong base, such as an alkali metal amide, followed by hydrolysis of the resulting enamine to the corresponding cyclic ketone. The use of high-dilution techniques was a critical innovation by Ziegler, minimizing intermolecular side reactions and dramatically improving the yields of macrocyclic ketones.

The Acyloin Condensation

The Acyloin condensation, developed in the 1930s and 40s, provided another powerful tool for the synthesis of cyclic ketones. This reductive coupling of dicarboxylic esters using molten sodium in an inert solvent leads to the formation of an intermediate acyloin (α-hydroxy ketone), which can then be converted to the desired cycloalkanone. This method proved to be particularly effective for the synthesis of a wide range of ring sizes, including nine-membered rings.

Ring Expansion Strategies: The Tiffeneau-Demjanov Rearrangement

Ring expansion reactions offered an alternative and often more efficient approach to medium-sized rings. The Tiffeneau-Demjanov rearrangement, a reaction discovered in the early 20th century and later refined, involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid.[1] This leads to a diazotization followed by a ring-expanding rearrangement to furnish a ketone with one additional carbon atom in the ring.[1] Starting from cyclooctanone (B32682), this method provides a direct route to cyclononanone.

Comparative Analysis of Historical Synthetic Methods

The following table summarizes the key quantitative data for the historical synthesis of cyclononanone and related medium-ring ketones, allowing for a direct comparison of these pioneering methods.

| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Ruzicka Large-Ring Synthesis | Nonanedioic acid (Azelaic acid) salt | Thorium or Cerium salts | Several hours | 300-400 | Low (typically <10%) |

| Thorpe-Ziegler Cyclization | 1,7-Dicyanoheptane (Nonanedinitrile) | NaNH₂, Ether; then H₃O⁺ | Several hours | Reflux | Moderate to Good |

| Acyloin Condensation | Diethyl nonanedioate (B1229846) (Diethyl azelate) | Na, xylene; then H₃O⁺ | Several hours | Reflux | Good |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethylcyclooctanol | NaNO₂, HCl, H₂O | 1-3 hours | 0-5 | Good (typically 60-80%) |

Key Experimental Protocols

This section provides detailed methodologies for the key historical syntheses of cyclononanone.

Synthesis of Cyclononanone via Tiffeneau-Demjanov Rearrangement

This one-carbon ring expansion of cyclooctanone is a classic and relatively efficient method for the preparation of cyclononanone.

Step 1: Synthesis of 1-Cyanocyclooctanol

-

To a stirred solution of cyclooctanone in ethanol (B145695), a solution of potassium cyanide in water is added dropwise at 0-5 °C.

-

The reaction mixture is then acidified with concentrated hydrochloric acid, maintaining the temperature below 10 °C.

-

After stirring for several hours, the mixture is extracted with ether, and the organic layer is washed, dried, and concentrated to yield 1-cyanocyclooctanol.

Step 2: Reduction to 1-Aminomethylcyclooctanol

-

1-Cyanocyclooctanol is dissolved in anhydrous ether and slowly added to a suspension of lithium aluminum hydride in ether at 0 °C.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 1-aminomethylcyclooctanol.

Step 3: Ring Expansion to Cyclononanone

-

1-Aminomethylcyclooctanol is dissolved in dilute hydrochloric acid and cooled to 0 °C.

-

A solution of sodium nitrite (B80452) in water is added dropwise with vigorous stirring, keeping the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 1-2 hours at 0-5 °C and then allowed to warm to room temperature.

-

The mixture is extracted with ether, and the organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by distillation under reduced pressure to afford cyclononanone.

Synthesis of Cyclononanone via Acyloin Condensation

This method utilizes the intramolecular reductive coupling of a nine-carbon diester.

-

A high-dilution apparatus is charged with dry xylene and sodium metal, which is then heated to reflux to create a fine dispersion of sodium.

-

A solution of diethyl nonanedioate (diethyl azelate) in dry xylene is added dropwise to the refluxing mixture over an extended period (several hours) with vigorous stirring.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is cooled, and the excess sodium is destroyed by the careful addition of ethanol followed by water.

-

The organic layer is separated, washed with dilute acid and water, dried, and concentrated to yield the crude acyloin (cyclononanoin).

-

The crude acyloin is then oxidized to cyclononanone using a suitable oxidizing agent, such as chromic acid or copper(II) acetate. The product is purified by distillation or chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows for the key synthetic routes to cyclononanone.

Caption: Workflow for the Tiffeneau-Demjanov Rearrangement to Cyclononanone.

Caption: Simplified Mechanism of the Acyloin Condensation for Cyclononanone Synthesis.

Caption: Reaction Pathway of the Thorpe-Ziegler Cyclization to Cyclononanone.

Modern Synthetic Approaches

While the historical methods laid the groundwork, modern organic synthesis has introduced more versatile and efficient routes to cyclononanone and other medium-sized rings. These include:

-

Ring-Closing Metathesis (RCM): This powerful, transition-metal-catalyzed reaction has revolutionized the synthesis of cyclic compounds, offering high functional group tolerance and generally good yields.

-

Baeyer-Villiger Oxidation: This reaction allows for the ring expansion of a bicyclic ketone precursor. For example, the oxidation of bicyclo[7.1.0]decan-2-one can yield cyclononanone.

-

Catalytic Dehydrogenation of Cyclononanol: The oxidation of the corresponding alcohol, cyclononanol, using various catalytic systems provides a direct and often high-yielding route to cyclononanone.

Conclusion

The journey to synthesize cyclononanone is a testament to the ingenuity and perseverance of organic chemists. From the early, often low-yielding, high-temperature reactions of Ruzicka to the elegant and efficient ring expansion and cyclization strategies developed by Ziegler, Prelog, and others, the quest for mastering the synthesis of medium-sized rings has driven significant innovation in synthetic methodology. The foundational knowledge gained from these historical endeavors continues to inform the development of modern synthetic strategies, enabling the construction of complex cyclic molecules that are crucial in fields ranging from materials science to drug discovery. The ability to access these challenging scaffolds with increasing efficiency opens new avenues for the exploration of chemical space and the development of novel molecular entities with unique properties and biological activities.

References

An In-depth Technical Guide to the Solubility of Cyclononanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclononanone in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for cyclononanone, this guide leverages data from structurally similar cyclic ketones, namely cyclohexanone (B45756) and cyclopentanone, to provide well-founded estimations. Furthermore, this document outlines the theoretical framework of Hansen Solubility Parameters (HSPs) as a predictive tool and details a standard experimental protocol for precise solubility determination.

Understanding Cyclononanone Solubility: An Overview

Cyclononanone, a nine-membered cyclic ketone, is a nonpolar organic compound. Its solubility in various organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent, its capacity for hydrogen bonding, and dispersive interactions all play a crucial role in determining the extent to which cyclononanone will dissolve. Generally, ketones are known to be soluble in a wide array of organic solvents.

Quantitative Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for cyclohexanone and cyclopentanone, which serve as valuable proxies for estimating the solubility of cyclononanone.

| Solvent | Cyclohexanone Solubility | Cyclopentanone Solubility |

| Alcohols | ||

| Methanol | Miscible | Highly Soluble |

| Ethanol | Miscible[1][2] | Highly Soluble[3] |

| Ketones | ||

| Acetone | Miscible[1][4][5] | Soluble[6] |

| Ethers | ||

| Diethyl Ether | Soluble[1] | Highly Soluble[7] |

| Chlorinated Solvents | ||

| Dichloromethane | Miscible | Soluble |

| Chloroform | Soluble[8] | Soluble |

| Aromatic Hydrocarbons | ||

| Toluene | Miscible[4] | Highly Soluble |

| Aliphatic Hydrocarbons | ||

| Hexane | Excellent Solubility[9] | Soluble |

| Esters | ||

| Ethyl Acetate | Excellent Solubility[9] | Soluble |

Theoretical Framework: Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) provide a theoretical method for predicting the solubility of a solute in a solvent. The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSPs are likely to be miscible.

The Hansen distance (Ra) between a solute and a solvent can be calculated using the following formula:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

Experimental Protocol for Solubility Determination

A precise determination of solubility requires a systematic experimental approach. The gravimetric method is a reliable and widely used technique for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the mass of cyclononanone that dissolves in a given mass of a specific organic solvent at a constant temperature to achieve a saturated solution.

Materials:

-

Cyclononanone

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated glass vials with airtight seals

-

Pipettes and syringes

-

Evaporating dish

-

Oven

Methodology:

-

Preparation of Saturated Solution:

-

Add a known mass of the organic solvent to a series of glass vials.

-

Incrementally add a known mass of cyclononanone to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Visually inspect the vials to confirm the presence of a separate, undissolved layer of cyclononanone, indicating saturation.

-

-

Sample Analysis:

-

Carefully extract a known mass of the supernatant (the saturated solution) from a vial using a syringe.

-

Transfer the extracted aliquot to a pre-weighed evaporating dish.

-

Record the total mass of the evaporating dish and the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing degradation of the cyclononanone.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the cyclononanone residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved cyclononanone by subtracting the initial mass of the evaporating dish from the final constant mass.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved cyclononanone from the total mass of the aliquot.

-

Express the solubility as grams of cyclononanone per 100 grams of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of cyclononanone solubility.

Conclusion

While direct quantitative solubility data for cyclononanone in common organic solvents is sparse, a strong inference of high solubility can be drawn from the behavior of its structural analogs, cyclohexanone and cyclopentanone. For precise quantitative measurements, the detailed gravimetric experimental protocol provides a reliable methodology. The application of Hansen Solubility Parameters offers a robust theoretical framework for predicting solubility, contingent on the determination of the specific HSPs for cyclononanone. This guide provides researchers and professionals in drug development with the necessary tools and information to effectively work with cyclononanone in various solvent systems.

References

- 1. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 2. education.com [education.com]

- 3. researchgate.net [researchgate.net]

- 4. kinampark.com [kinampark.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. ripublication.com [ripublication.com]

- 7. scribd.com [scribd.com]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. pharmacyjournal.info [pharmacyjournal.info]

Theoretical and Computational Deep Dive into Cyclononanone: A Guide for Researchers

Abstract

Cyclononanone, a nine-membered cyclic ketone, presents a fascinating case study in the realm of theoretical and computational chemistry. As a medium-sized ring, it exhibits significant conformational complexity arising from a delicate balance of angle strain, torsional strain, and transannular interactions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the conformational landscape and vibrational properties of cyclononanone and related medium-ring systems. While direct computational studies on cyclononanone are sparse, this paper extrapolates from existing research on analogous compounds to provide a robust framework for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and model the behavior of flexible nine-membered ring systems.

Introduction

Cyclononanone (C₉H₁₆O) is a saturated cyclic ketone with a nine-membered ring.[1] The study of medium-sized rings (8-11 members) is a challenging area of stereochemistry due to the multitude of low-energy conformations and the interplay of various non-bonded interactions.[2][3][4] Understanding the conformational preferences of cyclononanone is crucial for predicting its reactivity, spectroscopic properties, and potential biological activity.

Computational chemistry provides a powerful toolkit to explore the complex potential energy surfaces of such molecules.[2] Methodologies ranging from molecular mechanics (MM) to high-level ab initio and density functional theory (DFT) calculations are employed to identify stable conformers, determine their relative energies, and predict spectroscopic signatures.[5] This guide will delve into these methods and their application to understanding cyclononanone.

Table 1: Physicochemical Properties of Cyclononanone

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [6] |

| CAS Number | 3350-30-9 | [1] |

| Melting Point | 24-26 °C | |

| Boiling Point | 95-97 °C at 18 mmHg | |

| Density | 0.959 g/mL at 25 °C | |

| Enthalpy of Formation (gas) | -279.7 ± 1.7 kJ/mol | [7] |

Conformational Analysis

The conformational landscape of nine-membered rings is notoriously complex. Unlike smaller rings that have relatively rigid structures, or larger rings that exhibit more predictable chain-like behavior, medium-sized rings adopt a variety of irregular conformations to minimize their strain energy. The primary contributors to this strain are:

-

Angle Strain: Deviation from ideal sp³ bond angles.

-

Torsional Strain: Eclipsing interactions between adjacent C-H bonds.

-

Transannular Strain: Steric repulsion between atoms across the ring.[4]

For cyclononane (B1620106), the parent hydrocarbon, numerous computational studies have identified several low-energy conformers. The most stable conformations are generally found to be in the twist-chair-boat (TCB) and twist-boat-chair (TBC) families. The introduction of a carbonyl group in cyclononanone is expected to influence these conformational preferences.

Computational Methodologies

A hierarchical approach is typically employed for the conformational analysis of flexible molecules like cyclononanone.

-

Conformational Search: The initial exploration of the potential energy surface is often performed using computationally inexpensive methods like molecular mechanics (MM) with force fields such as MMFF94 or UFF. These methods can rapidly generate a large number of potential conformers.

-

Geometry Optimization and Energy Refinement: The structures obtained from the conformational search are then subjected to geometry optimization and energy calculations using more accurate quantum mechanical methods. Density Functional Theory (DFT) with functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, provides a good balance of accuracy and computational cost.[5] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used.[5]

-

Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

Predicted Conformers of Cyclononanone

Table 2: Calculated Relative Energies of Low-Energy Conformers of Cyclononane (A Representative Analog)

| Conformer | Point Group | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G(d)) | Reference |

| Twist Boat-Chair (TBC) | D₃ | 0.00 | [5] |

| Twist Chair-Boat (TCB) | C₂ | ~0.0 | [5] |

| Twist Chair-Chair (TCC) | C₂ | 1.52 | [5] |

Note: The relative energies are for cyclononane and serve as an estimate for the conformational landscape of cyclononanone. The presence of the carbonyl group in cyclononanone will alter these values.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to the three-dimensional structure of a molecule. Experimental spectra can be complemented by theoretical calculations to provide a detailed assignment of the observed vibrational modes.

Experimental Spectra of Cyclononanone

Experimental FTIR and Raman spectra of cyclononanone are available in spectral databases.

Table 3: Key Experimental Vibrational Frequencies of Cyclononanone

| Technique | Frequency (cm⁻¹) | Intensity | Putative Assignment |

| FTIR (Neat) | ~2920 | Strong | C-H stretching |

| ~2850 | Strong | C-H stretching | |

| ~1700 | Strong | C=O stretching | |

| ~1450 | Medium | CH₂ scissoring | |

| Raman | ~2920 | Strong | C-H stretching |

| ~2850 | Strong | C-H stretching | |

| ~1700 | Medium | C=O stretching | |

| ~1450 | Strong | CH₂ scissoring |

Note: These are approximate peak positions from publicly available spectra and require theoretical calculations for definitive assignment.

Computational Protocol for Vibrational Analysis

The theoretical prediction of vibrational spectra follows a well-established protocol:

-

Geometry Optimization: The first step is to obtain the optimized geometry of the molecule at a chosen level of theory (e.g., DFT/B3LYP/6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized geometry. This involves the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to the nuclear coordinates). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.

-

Intensity Calculation: Infrared intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman activities are determined from the derivatives of the polarizability.

-

Spectral Simulation: The calculated frequencies and intensities are then used to simulate the theoretical IR and Raman spectra, often by applying a Lorentzian or Gaussian broadening to the calculated peaks.

-

Peak Assignment: The calculated vibrational modes are visualized to determine the nature of the atomic motions, allowing for a detailed assignment of the experimental spectral bands.

Visualizing Computational Workflows

As no specific signaling pathways involving cyclononanone have been identified, the following diagrams illustrate the logical workflows for the computational studies described in this guide.

References

An In-depth Technical Guide to the Safe Handling of Cyclononanone in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cyclononanone (CAS No. 3350-30-9), a cyclic ketone utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

Cyclononanone is a combustible liquid that is harmful if swallowed or inhaled.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| Molecular Formula | C9H16O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 24-26 °C | [4][5] |

| Boiling Point | 95-97 °C @ 18 mmHg | [4][5] |

| Flash Point | 65 °C (149 °F) - closed cup | [6] |

| Density | 0.959 g/mL at 25 °C | [4][5] |

| Solubility in Water | 503.8 mg/L @ 25 °C (estimated) | [6] |

Section 2: Hazard Identification and Classification

Cyclononanone is classified as an acute toxicant and requires careful handling to avoid exposure.

| GHS Classification | Hazard Statement | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 |

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Cyclononanone to minimize exposure risk.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary. | [2][3] |

| Skin Protection | Chemical-impermeable gloves (inspect before use). Fire/flame resistant and impervious clothing. | [2][3] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A type ABEK (EN14387) respirator filter is recommended. | [2] |

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and ensuring chemical stability.

Handling:

-

Work in a well-ventilated area.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Implement proper grounding procedures to prevent static discharge.[7]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep containers tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][8]

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures promptly.

| Emergency Situation | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. Get medical help. | [2] |

| Skin Contact | Take off contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. | [2][3] |

| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical help. | [2][3] |

Fire-fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2][3]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[2]

-

Ensure adequate ventilation.[2]

-

Remove all sources of ignition.[2]

-

Use spark-proof tools and explosion-proof equipment.[2]

-

Contain the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for disposal.[3]

-

Prevent the chemical from entering drains.[2]

Section 6: Spill Response Workflow

The following diagram outlines the logical workflow for responding to a Cyclononanone spill in the laboratory.

Caption: Workflow for a Cyclononanone chemical spill.

Section 7: Toxicological and Ecological Information

Currently, there is limited specific toxicological and ecological data available for Cyclononanone.[2][3] It is known to be harmful if swallowed or inhaled.[1][2] Due to the lack of comprehensive data, it should be handled with care to avoid any environmental release.[2]

Section 8: Disposal Considerations

Dispose of Cyclononanone and its containers in accordance with local, regional, and national regulations.[2] Do not allow the chemical to enter drains or the environment.[2]

This guide is intended to provide a framework for the safe handling of Cyclononanone. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most up-to-date SDS for Cyclononanone before use.

References

- 1. Cyclononanone | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cyclononanone | CAS#:3350-30-9 | Chemsrc [chemsrc.com]

- 4. CYCLONONANONE | 3350-30-9 [chemicalbook.com]

- 5. CYCLONONANONE CAS#: 3350-30-9 [amp.chemicalbook.com]

- 6. cyclononanone, 3350-30-9 [thegoodscentscompany.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Cyclononanone from Cyclooctene: An Application Note

Abstract